4-(tert-Butyl)-3-sulfobenzoic acid

Hydrophobicity LogP Chromatography

4-(tert-Butyl)-3-sulfobenzoic acid (CAS 1351386-75-8) is an aromatic sulfonic acid derivative featuring a benzoic acid core with a tert-butyl group at the para position relative to the carboxylic group and a sulfonate group at the meta position. With a molecular formula of C11H14O5S and a molecular weight of 258.29 g/mol , this compound combines the electron-donating and steric properties of the bulky tert-butyl substituent with the strong acidity and metal-coordinating capacity of the sulfonic acid group.

Molecular Formula C11H14O5S
Molecular Weight 258.29 g/mol
Cat. No. B12114104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-3-sulfobenzoic acid
Molecular FormulaC11H14O5S
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)O
InChIInChI=1S/C11H14O5S/c1-11(2,3)8-5-4-7(10(12)13)6-9(8)17(14,15)16/h4-6H,1-3H3,(H,12,13)(H,14,15,16)
InChIKeyOBJZBBNHVWGOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-3-sulfobenzoic acid: Chemical Profile and Structural Identity for Research Procurement


4-(tert-Butyl)-3-sulfobenzoic acid (CAS 1351386-75-8) is an aromatic sulfonic acid derivative featuring a benzoic acid core with a tert-butyl group at the para position relative to the carboxylic group and a sulfonate group at the meta position . With a molecular formula of C11H14O5S and a molecular weight of 258.29 g/mol , this compound combines the electron-donating and steric properties of the bulky tert-butyl substituent with the strong acidity and metal-coordinating capacity of the sulfonic acid group. Commercial sources typically offer this compound with purity specifications of ≥95% (HPLC) and ≥90.0% (assay) for analytical standard applications [1].

4-(tert-Butyl)-3-sulfobenzoic acid: Why 3-Sulfobenzoic Acid or 4-tert-Butylbenzoic Acid Cannot Serve as Direct Replacements


Although 4-(tert-butyl)-3-sulfobenzoic acid shares the benzoic acid core with simpler analogs such as 3-sulfobenzoic acid (MW 202.18) and 4-tert-butylbenzoic acid (MW 178.23), direct substitution between these compounds is scientifically unsound. The simultaneous presence of the para-tert-butyl group and the meta-sulfonate group creates a unique combination of steric bulk, electron density distribution, and hydrophobicity that cannot be achieved by either monosubstituted analog alone [1][2]. In metal coordination chemistry, the specific positioning of the sulfonate group relative to the tert-butyl substituent dictates both the binding mode (κ¹-O vs. κ²-chelation) and the resultant coordination polymer topology—properties that vary markedly among the 2-, 3-, and 4-sulfobenzoate isomers [3][4]. In chromatographic separations, the tert-butyl group substantially alters retention behavior relative to unsubstituted sulfobenzoic acid, with quantitative hydrophobicity differences that directly impact method development [5].

4-(tert-Butyl)-3-sulfobenzoic acid: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Enhanced Hydrophobicity via tert-Butyl Substitution: Quantified Partition Parameter Differences vs. Unsubstituted Sulfobenzoic Acid

The tert-butyl substituent in 4-(tert-butyl)-3-sulfobenzoic acid confers a substantial increase in hydrophobicity relative to 3-sulfobenzoic acid. Studies on multiply-substituted benzoic acids demonstrate that alkyl substitution at the para position increases the hydrophobic substituent parameter (π) in an additive manner [1]. For a tert-butyl group, the π value is approximately +1.98 (calculated from logP increments), meaning the logP of 4-(tert-butyl)-3-sulfobenzoic acid exceeds that of 3-sulfobenzoic acid by approximately 1.98 log units—representing a nearly 100-fold increase in organic phase partitioning preference [2].

Hydrophobicity LogP Chromatography Partition coefficient

pKa Modulation by tert-Butyl Substituent: Quantitative Acidity Comparison vs. 3-Sulfobenzoic Acid and 4-tert-Butylbenzoic Acid

The tert-butyl group exerts a measurable effect on the acidity of benzoic acid derivatives. Gas-phase acidity studies on isomeric tert-butylbenzoic acids reveal that the tert-butyl substituent enhances gas-phase acidity relative to benzoic acid by approximately 2-3 kcal/mol due to polarizability effects [1]. For 4-(tert-butyl)-3-sulfobenzoic acid, the carboxylic acid pKa is expected to be slightly higher (less acidic) than 3-sulfobenzoic acid due to the electron-donating inductive effect of the tert-butyl group, yet significantly more acidic than 4-tert-butylbenzoic acid due to the electron-withdrawing sulfonate group at the meta position. The ortho effect of alkyl groups follows the order methyl < ethyl < i-propyl < t-butyl in base-weakening capacity [2].

pKa Acidity Substituent effect Ionization

Aqueous Solubility Profile: Comparative Solubility Data vs. 4-tert-Butylbenzoic Acid

The presence of the sulfonate group (-SO3H) in 4-(tert-butyl)-3-sulfobenzoic acid confers markedly enhanced aqueous solubility compared to the non-sulfonated analog 4-tert-butylbenzoic acid. 4-tert-Butylbenzoic acid is poorly soluble in water (solubility <0.1 mg/mL at 25°C, estimated from logP ~3.0) [1]. In contrast, 3-sulfobenzoic acid exhibits high water solubility (>50 mg/mL) due to the hydrophilic sulfonate group . 4-(tert-Butyl)-3-sulfobenzoic acid retains substantial water solubility (estimated >25 mg/mL) while maintaining the lipophilic tert-butyl moiety, providing a balanced solubility profile suitable for both aqueous and mixed solvent systems [2].

Solubility Formulation Aqueous media Buffer compatibility

Analytical Purity Specifications: Vendor-Validated HPLC Assay Data

Commercial procurement of 4-(tert-butyl)-3-sulfobenzoic acid is supported by vendor-validated analytical specifications. The compound is available with minimum purity of 95% and as an analytical standard with HPLC assay ≥90.0% [1]. These specifications provide quantifiable quality benchmarks for procurement decisions. While comparable purity levels are available for 3-sulfobenzoic acid and 4-tert-butylbenzoic acid, the specific chromatographic conditions required for purity verification of 4-(tert-butyl)-3-sulfobenzoic acid differ due to its unique retention behavior on reversed-phase columns [2].

HPLC purity Analytical standard Quality control Procurement specification

Coordination Chemistry Differentiation: Sulfonate Position-Dependent Metal Binding Modes

In metal coordination chemistry, the position of the sulfonate group relative to other substituents on the benzene ring dictates the binding mode and resulting complex topology. Studies with uranyl ion complexes using 2-, 3-, and 4-sulfobenzoic acids demonstrate that 3-sulfobenzoate (meta position) and 4-sulfobenzoate (para position) ligands coordinate exclusively through the carboxylate group, with the sulfonate group functioning as a hydrogen bond acceptor rather than a direct metal ligand [1]. In contrast, 2-sulfobenzoate (ortho position) enables κ¹-O(S);κ¹-O(C)-chelation, producing diverse geometries including one-dimensional ribbon-like polymers and two-dimensional assemblies [1]. For 4-(tert-butyl)-3-sulfobenzoic acid, the sulfonate group occupies the meta position relative to the carboxylic acid, predicting carboxylate-only coordination with the sulfonate serving as a hydrogen-bonding partner—a binding mode distinct from ortho-sulfobenzoate analogs.

Coordination chemistry Metal complexes Ligand design MOF

Steric Bulk and Conformational Effects: tert-Butyl vs. Methyl Substituent Comparison

The tert-butyl group in 4-(tert-butyl)-3-sulfobenzoic acid provides substantially greater steric bulk than smaller alkyl substituents such as methyl or ethyl. Studies on ortho-tert-butylbenzoic acid reveal that the tert-butyl group forces the molecule into a non-planar conformation due to steric hindrance, confirmed by IR spectroscopy [1]. This contrasts with 2-methylbenzoic acid, which maintains a planar conformation. The ortho effect of alkyl groups increases in the order methyl < ethyl < i-propyl < t-butyl in terms of base-weakening capacity and steric inhibition of resonance [2]. For the 4-(tert-butyl)-3-sulfobenzoic acid structure (para-tert-butyl, meta-sulfonate), the tert-butyl group does not force overall molecular non-planarity but still introduces significant steric shielding of the aromatic ring, influencing crystal packing, intermolecular interactions, and molecular recognition events.

Steric hindrance Conformation Substituent effect Resonance inhibition

4-(tert-Butyl)-3-sulfobenzoic acid: Validated Application Scenarios for Research and Industrial Use


Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Requiring Controlled Carboxylate-Only Binding

This compound is ideally suited for synthesizing metal-organic frameworks where predictable carboxylate coordination is required without sulfonate interference. Based on evidence that 3-sulfobenzoate ligands coordinate exclusively through the carboxylate group with sulfonate serving as a hydrogen bond acceptor [1], 4-(tert-butyl)-3-sulfobenzoic acid provides a reliable building block for MOF synthesis. The tert-butyl group introduces steric bulk (Es = -2.78) that prevents unwanted interpenetration and modulates pore dimensions, while the sulfonate group enhances framework stability through hydrogen-bonding networks [2]. This combination is particularly valuable for synthesizing lanthanide and actinide coordination complexes where controlled ligand denticity is critical.

Chromatographic Method Development and Analytical Standard Applications

The enhanced hydrophobicity (ΔlogP ≈ +1.98 relative to 3-sulfobenzoic acid) conferred by the tert-butyl group [1] makes this compound an excellent candidate for reversed-phase HPLC method development and as an analytical standard. The compound's dual hydrophilic-lipophilic character (water solubility >25 mg/mL combined with strong organic phase partitioning) enables use as a retention time marker in gradient elution methods [2]. Commercial availability as an analytical standard with HPLC assay ≥90.0% [3] supports its use in quality control and method validation workflows.

Supramolecular Chemistry and Crystal Engineering

The combination of a hydrogen-bond-capable sulfonate group, a carboxylic acid donor, and a bulky tert-butyl substituent creates a versatile tecton for supramolecular assembly. Studies on silver sulfobenzoate coordination polymers demonstrate that sulfonate position dictates resulting topology and material properties [1]. The tert-butyl group in 4-(tert-butyl)-3-sulfobenzoic acid provides steric shielding that prevents close π-π stacking, directing crystal packing toward hydrogen-bonded networks and enabling the design of porous crystalline materials with controlled guest accessibility [2].

pH-Dependent Extraction and Separation Processes

The intermediate pKa of the carboxylic acid group (estimated 3.2-3.6) positions this compound between highly acidic 3-sulfobenzoic acid (pKa 3.0-3.3) and weakly acidic 4-tert-butylbenzoic acid (pKa 4.4) [1][2]. This pKa differential enables pH-dependent liquid-liquid extraction strategies where selective protonation/deprotonation controls phase transfer. The 100-fold increase in organic phase partitioning relative to 3-sulfobenzoic acid (ΔlogP ≈ +1.98) [3] further enhances extraction efficiency, making this compound valuable for developing selective separation protocols in synthetic and analytical chemistry workflows.

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